![molecular formula C16H9Cl3N2OS B2796221 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 306289-47-4](/img/structure/B2796221.png)
2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
Scientific Research Applications
Synthetic Routes and Structural Properties
The synthesis and characterization of novel thiazolidin-4-ones derived from chloral and substituted anilines, which could be chemically related to the query compound, provide insights into the diversity of products obtainable from reactions involving chloral with amines. These reactions produce a variety of compounds depending on the amine type and reaction conditions, highlighting the synthetic versatility of chloral-derived compounds for generating molecules with potential pharmacological activities (Issac & Tierney, 1996).
Pharmacological Evaluation
Studies on benzothiazole and its derivatives, such as those involving the synthesis of benzofused thiazole derivatives evaluated for antioxidant and anti-inflammatory activities, underscore the potential therapeutic applications of thiazole-based compounds. These compounds have shown distinct anti-inflammatory activity and potential antioxidant activity against various reactive species, suggesting their utility in developing novel anti-inflammatory and antioxidant agents (Raut et al., 2020).
Environmental Impact and Analytical Applications
The environmental impact of organochlorine compounds, including chlorophenols, which may share structural similarities with the query compound, has been assessed, highlighting moderate toxic effects to mammalian and aquatic life. This research provides a basis for investigating the environmental behavior and potential ecological risks of similar chlorinated compounds (Krijgsheld & Gen, 1986).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as non-steroidal anti-inflammatory drugs (nsaids), primarily target enzymes like cyclo-oxygenase (cox-1 and cox-2) which are involved in the biosynthesis of prostaglandins .
Mode of Action
Based on its structural similarity to nsaids, it can be hypothesized that it may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
If it acts similarly to nsaids, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and leukotrienes, thereby reducing inflammation and pain .
Result of Action
If it acts similarly to nsaids, it could potentially reduce inflammation and pain by inhibiting the production of prostaglandins .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target.
properties
IUPAC Name |
2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2OS/c17-11-4-2-1-3-10(11)15(22)21-16-20-14(8-23-16)9-5-6-12(18)13(19)7-9/h1-8H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKXTASBXOWEPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |
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